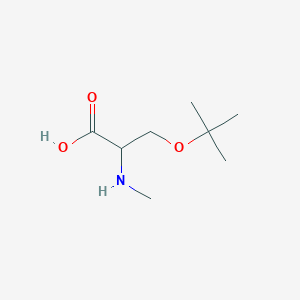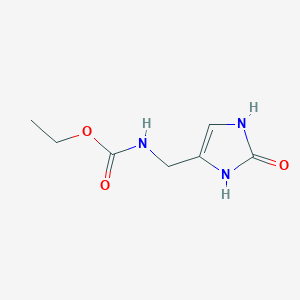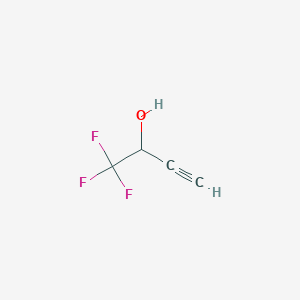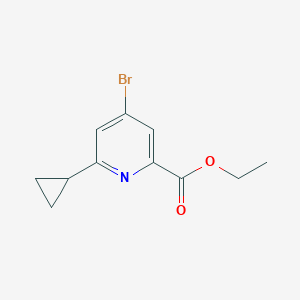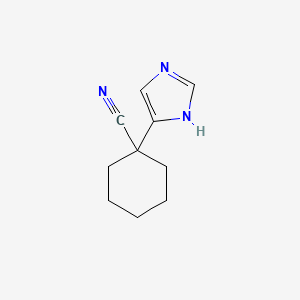
(1-Methylisoquinolin-7-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylisoquinolin-7-yl)methanol is a chemical compound with the molecular formula C11H11NO. It belongs to the class of isoquinolines, which are aromatic heterocyclic organic compounds. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylisoquinolin-7-yl)methanol typically involves the cyclization of ortho-substituted benzylamines with aldehydes or ketones. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with formic acid or formaldehyde under acidic conditions .
Industrial Production Methods: Industrial production of isoquinoline derivatives, including this compound, often involves multi-step synthesis processes. These processes may include catalytic hydrogenation, cyclization, and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (1-Methylisoquinolin-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different isoquinoline derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline ketones, while reduction may produce various isoquinoline alcohols .
Scientific Research Applications
(1-Methylisoquinolin-7-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases, such as malaria and cancer.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (1-Methylisoquinolin-7-yl)methanol involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. For example, they may inhibit certain enzymes involved in disease pathways or bind to receptors to modulate cellular responses .
Comparison with Similar Compounds
Isoquinoline: A parent compound with a similar structure but without the methyl and hydroxyl groups.
Quinoline: Another heterocyclic compound with a nitrogen atom in the ring, but with different biological activities.
Papaverine: An isoquinoline alkaloid used as a vasodilator in medicine.
Uniqueness: (1-Methylisoquinolin-7-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(1-methylisoquinolin-7-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-11-6-9(7-13)2-3-10(11)4-5-12-8/h2-6,13H,7H2,1H3 |
InChI Key |
DHXDNKRHGADUTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


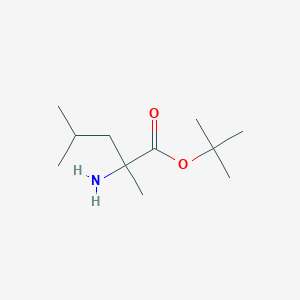

![6-(Chloromethyl)-3-(tetrahydrofuran-2-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12830604.png)
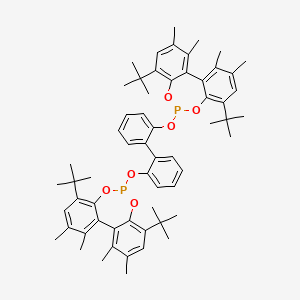
![(3A'S,4S,7a'S)-2,2,2',2'-tetramethyldihydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'(4'H)-one](/img/structure/B12830614.png)
![dipotassium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-di(tetradecanoyloxy)propoxy]phosphoryl] phosphate](/img/structure/B12830622.png)

